An In-depth Technical Guide to 2-Cyanocinnamic Acid: From Molecular Structure to Therapeutic Potential
An In-depth Technical Guide to 2-Cyanocinnamic Acid: From Molecular Structure to Therapeutic Potential
Abstract
2-Cyanocinnamic acid is a cinnamic acid derivative distinguished by a nitrile group at the second position of its phenyl ring. While often peripherally mentioned in the context of its more famous isomer, α-cyano-4-hydroxycinnamic acid (CHCA), a staple matrix in mass spectrometry, 2-cyanocinnamic acid itself holds significant scientific interest. Its primary value lies not in mass spectrometry, but as a foundational scaffold for the development of potent inhibitors targeting monocarboxylate transporters (MCTs). These transporters are critical for the metabolic adaptability of cancer cells, making them a high-priority target in oncology. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-cyanocinnamic acid, with a deep dive into its mechanism as an MCT inhibitor and its burgeoning role in cancer research. We will also clarify its structural and functional distinctions from the MALDI matrix CHCA to provide a complete and unambiguous profile for the research community.
Core Molecular Profile: Structure and Physicochemical Properties
2-Cyanocinnamic acid, systematically named (2E)-3-(2-cyanophenyl)prop-2-enoic acid, is an organic compound featuring a carboxylic acid, a trans-alkene, and a phenyl ring substituted with a nitrile (cyano) group at the ortho position.
Caption: Chemical structure of 2-Cyanocinnamic acid.
The placement of the electron-withdrawing cyano group on the phenyl ring significantly influences the molecule's electronic properties and reactivity, which is fundamental to its biological activity.
Physicochemical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(2-cyanophenyl)prop-2-enoic acid | [1] |
| Synonyms | 3-(2-cyanophenyl)prop-2-enoic acid | [1] |
| CAS Number | 61147-65-7 | [1] |
| Chemical Formula | C₁₀H₇NO₂ | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Appearance | High-melting orange or yellow powder/crystalline solid | [2][3] |
| Solubility | Practically insoluble in water; Soluble in hot DMSO, DMFA, and acetic acid. | [2] |
| pKa | Estimated ~4.4 (similar to cinnamic acid) | [4] |
| Storage | Store at 10°C - 25°C in a well-closed container. | [1] |
Synthesis of 2-Cyanocinnamic Acid Derivatives
Derivatives of 2-cyanocinnamic acid are commonly synthesized via the Knoevenagel condensation reaction. This classic organic reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In a typical synthesis, a substituted benzaldehyde (or in this case, an indol-3-carbaldehyde) reacts with a methylene-active compound like a cyanoacetylaminothiazole.
The causality behind this choice is the high reactivity of the methylene protons adjacent to the electron-withdrawing cyano and carbonyl groups, which are easily deprotonated by a weak base (like piperidine or an acetate salt) to form a stable enolate. This enolate then acts as the nucleophile, attacking the aldehyde.
Caption: Generalized Knoevenagel condensation for synthesizing 2-cyanocinnamic acid amides.
Protocol Example: Synthesis of 2-Cyanocinnamic Acid Amides [2] This protocol is a self-validating system; the successful formation of the high-melting, colored product confirms the condensation reaction.
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Reactant Preparation: Dissolve equimolar amounts of the starting substituted benzaldehyde and the methylene-active cyanoacetylaminothiazole derivative in a suitable solvent such as acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate. The base is crucial for deprotonating the active methylene compound.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product, often a brightly colored solid, will precipitate.
-
Purification: Collect the precipitate by filtration, wash with a non-polar solvent to remove unreacted starting materials, and recrystallize from a high-boiling solvent like DMFA or DMSO to obtain the pure product.[2]
Core Application: Inhibition of Monocarboxylate Transporters (MCTs)
The most significant application of the 2-cyanocinnamic acid scaffold is in the development of inhibitors for monocarboxylate transporters, particularly MCT1 and MCT4.
The Role of MCTs in Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming, famously characterized by the Warburg effect—a preference for glycolysis even in the presence of oxygen.[5] This high glycolytic rate produces large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and sustain glycolysis. MCT1 and MCT4 are the primary transporters responsible for this lactate efflux.[5][6]
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MCT1: Ubiquitously expressed and involved in both lactate import and export.
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MCT4: Primarily expressed in highly glycolytic tissues and tumors, specializing in lactate export.
By facilitating lactate transport, MCTs are essential for the survival and proliferation of many types of cancer cells. Elevated expression of MCT1 and/or MCT4 is often correlated with poor patient prognosis, making them attractive therapeutic targets.[5]
Mechanism of Inhibition and Therapeutic Strategy
2-Cyanocinnamic acid derivatives function as potent inhibitors of MCT1 and MCT4.[5][6][7] By blocking these transporters, the inhibitors trap lactic acid inside cancer cells. The resulting intracellular acidification disrupts the cell's metabolic machinery, inhibiting glycolysis and ATP production, which ultimately leads to cell death.
Caption: Inhibition of lactate efflux by 2-cyanocinnamic acid derivatives leads to cancer cell death.
Studies have demonstrated that optimized derivatives, such as 2-methoxy-4-N,N-dialkyl cyanocinnamic acids, act as potent dual inhibitors of MCT1 and MCT4 at low nanomolar concentrations.[5] These compounds have been shown to disrupt both glycolysis and mitochondrial respiration in cancer cell lines and exhibit significant single-agent activity in in-vivo xenograft tumor models.[5][6]
Clarification: 2-Cyanocinnamic Acid vs. α-Cyano-4-hydroxycinnamic Acid (CHCA) in Mass Spectrometry
A frequent point of confusion for researchers is the distinction between 2-cyanocinnamic acid and α-cyano-4-hydroxycinnamic acid (CHCA) . While structurally related, their applications are vastly different.
-
2-Cyanocinnamic Acid: Cyano group is on the phenyl ring (position 2). Primarily a scaffold for MCT inhibitors.
-
α-Cyano-4-hydroxycinnamic Acid (CHCA): Cyano group is on the acrylic acid backbone (α-position). A cornerstone matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[3][8]
CHCA is the compound of choice for MALDI-MS analysis of peptides and nucleotides.[3][8] Its properties as a "hard" matrix, meaning it imparts significant internal energy to analytes, make it ideal for generating fragment ions for sequencing (Post-Source Decay analysis).[8]
Rationale for CHCA as a MALDI Matrix
The choice of CHCA is based on three key pillars of MALDI-MS:
-
Strong Molar Absorptivity: It strongly absorbs the UV laser energy (typically 337 nm from a nitrogen laser).
-
Analyte Co-crystallization: It readily forms a homogenous crystalline lattice that incorporates the analyte molecules.
-
Efficient Protonation: It acts as an efficient proton donor in the gas phase, facilitating the ionization of analyte molecules.
Rationally designed derivatives, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA) , have been developed to improve upon CHCA.[9][10][11] Cl-CCA often provides a more uniform response to peptides of different basicities and can increase sensitivity, allowing for unambiguous protein identification from femtomole-level samples.[9][12][13]
Standard Protocol: MALDI-MS Sample Preparation using CHCA Matrix
This protocol describes a self-validating workflow for peptide analysis. Successful execution results in high-quality mass spectra with good resolution and signal-to-noise ratios.
Caption: Standard workflow for MALDI-MS sample preparation using a cinnamic acid-based matrix.
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture appropriate for the analyte. A common choice for peptides is Acetonitrile (ACN):Water:Trifluoroacetic Acid (TFA) in a 70:30:0.1 ratio.
-
Analyte Preparation: Ensure the peptide or protein digest sample is dissolved in a compatible solvent, typically 0.1% TFA in water.
-
Co-crystallization (Dried-Droplet Method):
-
On a stainless steel MALDI target plate, spot 0.5 µL of the analyte solution.
-
Immediately add 0.5 µL of the CHCA matrix solution to the analyte droplet.
-
Mix gently by pipetting up and down a few times directly on the target.
-
Allow the spot to air dry completely at room temperature. A fine, homogenous crystalline spot should form.
-
-
Analysis: Load the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum. The quality of the crystallization is directly linked to the quality of the resulting spectrum.
Conclusion
2-Cyanocinnamic acid is a molecule of significant, though often overlooked, importance. While its isomer, CHCA, dominates the landscape of MALDI mass spectrometry, 2-cyanocinnamic acid provides the chemical foundation for a promising class of anti-cancer therapeutics. By serving as a structural template for potent dual inhibitors of MCT1 and MCT4, it enables a targeted attack on the metabolic engine of cancer cells. This guide has delineated its chemical identity, synthetic pathways, and primary mechanism of action in oncology research, while simultaneously providing a critical clarification of its role relative to its more famous analytical counterpart. For researchers in drug development, understanding the structure-activity relationships originating from the 2-cyanocinnamic acid scaffold is crucial for designing the next generation of metabolic cancer therapies.
References
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Gurrapu, S., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget, 10(24), 2416–2432. [Link]
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Shestakov, A. S., et al. (2018). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. ResearchGate. [Link]
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Jaskolla, T. W., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200-12205. [Link]
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Drahl, C. (2009). Introduction of 4-Chloro-α-cyanocinnamic Acid Liquid Matrices for High Sensitivity UV-MALDI MS. ACS Publications. [Link]
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Jaskolla, T. W., et al. (2009). Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry. PubMed. [Link]
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Jaskolla, T. W., et al. (2009). Comparison between the Matrices α-Cyano-4-hydroxycinnamic Acid and 4-Chloro-α-cyanocinnamic Acid for Trypsin, Chymotrypsin, and Pepsin Digestions by MALDI-TOF Mass Spectrometry. ACS Publications. [Link]
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